N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)-2-naphthamide
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Overview
Description
N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)-2-naphthamide is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a thiazole ring fused to a pyridine ring, which is further connected to a phenyl group and a naphthamide moiety
Mechanism of Action
Target of Action
The primary target of the compound N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)-2-naphthamide is the Phosphoinositide 3-Kinase (PI3K) . PI3K is a family of enzymes involved in cellular functions such as cell growth, proliferation, differentiation, motility, survival and intracellular trafficking, which in turn are involved in cancer .
Mode of Action
This compound interacts with its target, PI3K, by inhibiting its activity . The compound has been shown to exhibit strong PI3Kα inhibitory activity . The inhibition of PI3Kα, PI3Kγ, or PI3Kδ was achieved with a nanomolar IC50 value, but its inhibitory activity on PI3Kβ was approximately 10-fold reduced .
Biochemical Pathways
The inhibition of PI3K by this compound affects the PI3K/AKT/mTOR pathway . This pathway is crucial for many cellular functions including growth, proliferation, and survival. By inhibiting PI3K, the compound can disrupt these functions, potentially leading to the death of cancer cells .
Pharmacokinetics
The compound’s potent inhibitory activity suggests it may have favorable bioavailability .
Result of Action
The result of this compound’s action is the inhibition of PI3K, leading to disruption of the PI3K/AKT/mTOR pathway . This disruption can lead to the death of cancer cells, as this pathway is crucial for their growth and survival .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)-2-naphthamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of Thiazolo[5,4-b]pyridine Core: The thiazolo[5,4-b]pyridine core is synthesized through the annulation of a thiazole ring to a pyridine ring.
Coupling with Phenyl Group: The synthesized thiazolo[5,4-b]pyridine is then coupled with a phenyl group using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.
Introduction of Naphthamide Moiety: Finally, the phenyl-thiazolo[5,4-b]pyridine intermediate is reacted with 2-naphthoyl chloride in the presence of a base to introduce the naphthamide moiety.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated synthesis platforms, and high-throughput screening to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)-2-naphthamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)-2-naphthamide has a wide range of scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a phosphoinositide 3-kinase (PI3K) inhibitor, showing promising results in cancer treatment.
Pharmacology: The compound exhibits significant inhibitory activity against various enzymes and receptors, making it a candidate for drug development.
Materials Science: It is used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its unique electronic properties.
Biological Research: The compound is studied for its antimicrobial, anti-inflammatory, and antioxidant activities.
Comparison with Similar Compounds
Similar Compounds
Thiazolo[4,5-b]pyridine Derivatives: These compounds share a similar core structure but differ in the substituents attached to the thiazole and pyridine rings.
Indole Derivatives: Indole-based compounds also exhibit a wide range of biological activities and are structurally similar due to the presence of a fused heterocyclic system.
Uniqueness
N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)-2-naphthamide is unique due to its specific combination of thiazole, pyridine, phenyl, and naphthamide moieties, which confer distinct electronic and steric properties. This uniqueness contributes to its potent biological activities and diverse applications in scientific research .
Properties
IUPAC Name |
N-[3-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]naphthalene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15N3OS/c27-21(17-11-10-15-5-1-2-6-16(15)13-17)25-19-8-3-7-18(14-19)22-26-20-9-4-12-24-23(20)28-22/h1-14H,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGWVVTJOKMJYIR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C(=O)NC3=CC=CC(=C3)C4=NC5=C(S4)N=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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